N-(4-bromophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Overview
Description
N-(4-bromophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is an organic compound that belongs to the class of sulfanylacetamides. This compound features a bromophenyl group and a methylquinoline moiety, connected via a sulfanylacetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 4-methylquinoline, can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Bromination: The bromination of aniline to form 4-bromoaniline can be achieved using bromine in the presence of a catalyst such as iron.
Formation of the Sulfanylacetamide Linkage: The final step involves the reaction of 4-bromoaniline with 4-methylquinoline-2-thiol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-(4-methylquinolin-2-yl)acetamide: Lacks the sulfanyl group.
N-(4-chlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide: Contains a chlorine atom instead of bromine.
N-(4-bromophenyl)-2-(4-ethylquinolin-2-yl)sulfanylacetamide: Contains an ethyl group instead of a methyl group.
Uniqueness
N-(4-bromophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is unique due to the presence of both the bromophenyl and methylquinoline moieties, as well as the sulfanylacetamide linkage. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-12-10-18(21-16-5-3-2-4-15(12)16)23-11-17(22)20-14-8-6-13(19)7-9-14/h2-10H,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAXTVRXXZEICZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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